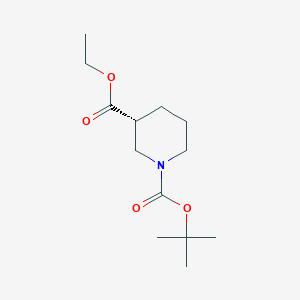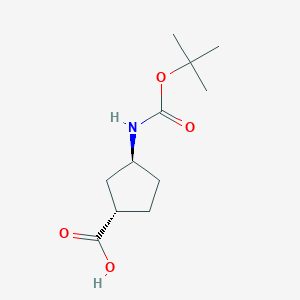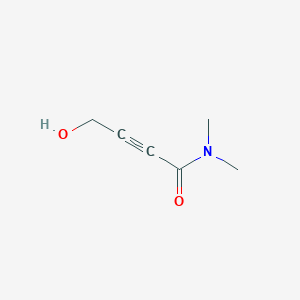![molecular formula C10H8N2O3 B068005 3-[(Cyanoacetyl)amino]benzoesäure CAS No. 178168-23-5](/img/structure/B68005.png)
3-[(Cyanoacetyl)amino]benzoesäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related benzoic acid derivatives often involves multistep reactions, including condensation, cyclization, and functional group transformations. For example, novel mesogenic benzoic acids with large branches exhibit liquid crystalline behavior at high temperatures and involve complex synthesis routes (Weissflog et al., 1996). Another example is the one-step synthesis of substituted 2-amino-4H-chromenes, involving three-component condensation that could be related to methods for synthesizing 3-[(Cyanoacetyl)amino]benzoic acid derivatives (Shestopalov et al., 2002).
Molecular Structure Analysis
X-ray diffraction analysis plays a crucial role in determining the crystal and molecular structures of benzoic acid derivatives. For instance, the crystal structure of a mesogenic benzoic acid derivative revealed unique dimer associations and packing arrangements, providing insights into the material's phase behavior (Weissflog et al., 1996). Similarly, the molecular and crystal structure of a substituted 2-amino-4H-benzo[f]chromene was established, highlighting the importance of structural characterization in understanding chemical properties (Shestopalov et al., 2002).
Chemical Reactions and Properties
The chemical reactivity of 3-[(Cyanoacetyl)amino]benzoic acid derivatives involves various reactions, such as N-cyanoacylation and subsequent cyclization to produce N-substituted pyridinone derivatives. These reactions demonstrate the compound's versatility in organic synthesis (Almarhoon et al., 2020). Furthermore, the direct C-H bond coupling of benzoic acid derivatives with ethyl cyanoacetate, facilitated by copper mediation, illustrates innovative approaches to constructing complex molecular scaffolds (Zhu et al., 2014).
Physical Properties Analysis
The physical properties of benzoic acid derivatives, such as solubility, melting point, and crystallinity, are closely linked to their molecular structure. For example, the liquid crystalline behavior of mesogenic benzoic acids is dependent on the molecular arrangement and intermolecular forces within the crystal lattice (Weissflog et al., 1996).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are fundamental to the application of 3-[(Cyanoacetyl)amino]benzoic acid derivatives in various fields. The studies on N-cyanoacylation and synthesis of pyridinone derivatives reveal the potential of these compounds in organic synthesis and material science (Almarhoon et al., 2020).
Wissenschaftliche Forschungsanwendungen
Grüne und nachhaltige Bioproduktion
3-[(Cyanoacetyl)amino]benzoesäure: ist ein Derivat der Aminobenzoesäure, das eine wichtige Rolle bei der Entwicklung grüner und nachhaltiger Bioproduktionsmethoden spielt. Forscher untersuchen Biosynthesewege in Pflanzen und Mikroorganismen, um Aminobenzoesäurederivate umweltfreundlich zu produzieren . Dieser Ansatz zielt darauf ab, die Abhängigkeit von nicht erneuerbaren Ressourcen zu verringern und die Umweltverschmutzung zu minimieren.
Pharmazeutische Entwicklung
Die Struktur der Verbindung ermöglicht die Herstellung neuartiger Pharmazeutika, insbesondere als grundlegende Chemikalie für verschiedene Medikamente. Ihre Derivate können synthetisiert und auf biologische Aktivitäten wie antidiabetische Eigenschaften untersucht werden, indem sie mit anderen pharmakologisch aktiven Einheiten verknüpft werden .
Agonist für PPARγ-Rezeptoren
Substituierte Benzoesäurederivate, einschließlich derer mit einer Cyanoacetylamino-Gruppe, wurden auf ihr Potenzial als Agonisten des Peroxisomen-Proliferator-aktivierten Rezeptors gamma (PPARγ) untersucht. Diese Verbindungen könnten bei der Behandlung von Erkrankungen wie Typ-2-Diabetes mellitus und Herz-Kreislauf-Erkrankungen hilfreich sein, indem sie die Glukose- und Lipidhomöostase verbessern .
Katalytische Prozesse
Innovative katalytische Prozesse werden unter Verwendung von 3-Aminobenzoesäurederivaten entwickelt. Diese Prozesse zielen darauf ab, wertvolle Chemikalien durch umweltfreundliche und nachhaltige Methoden herzustellen, die möglicherweise this compound als Vorläufer oder Katalysator beinhalten .
Zukünftige Richtungen
Cyanoacetamide derivatives, including 3-[(Cyanoacetyl)amino]benzoic acid, have potential in evolving better chemotherapeutic agents. They are considered one of the most important precursors for heterocyclic synthesis and are utilized extensively as reactants to form a variety of heterocyclic compounds .
Wirkmechanismus
Target of Action
It’s known that compounds with a similar structure, such as aminobenzoic acid, interact with specific enzymes . For instance, aminobenzoic acid is known to interact with p-hydroxybenzoate hydroxylase .
Mode of Action
It’s known that benzoic acid derivatives can inhibit acetylcholine esterase, cyclooxygenase, fatty acid transport protein, and human immunodeficiency virus .
Biochemical Pathways
It’s known that simple phenolic acids, such as benzoic acid, are involved in various metabolic pathways .
Pharmacokinetics
It’s known that 3-aminobenzoic acid, a similar compound, is slightly soluble in water and soluble in acetone, boiling water, hot alcohol, hot chloroform, and ether .
Result of Action
It’s known that benzoic acid derivatives can exhibit antimicrobial, anti-inflammatory, and anticancer activities .
Action Environment
It’s known that the solubility of similar compounds, such as 3-aminobenzoic acid, can be influenced by the solvent used .
Eigenschaften
IUPAC Name |
3-[(2-cyanoacetyl)amino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c11-5-4-9(13)12-8-3-1-2-7(6-8)10(14)15/h1-3,6H,4H2,(H,12,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKXOBNWVCCMHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CC#N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(2R)-2-Hexadecanoyloxy-3-[hydroxy-[(1R,2R,3S,4R,6R)-2,3,4,6-tetrahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate](/img/structure/B67928.png)






![2,3-Dihydrofuro[3,2-c]pyridine](/img/structure/B67943.png)


![Methyl 3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate](/img/structure/B67954.png)